
1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) is a chemical compound with the molecular formula C13H14N2O2. It is a member of the pyrrolidin-2-one family, which is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis . This compound is characterized by the presence of two pyrrolidin-2-one rings connected by a propane-1,3-diyl linker.
Vorbereitungsmethoden
The synthesis of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring is known for its ability to engage in hydrogen bonding and other interactions with biological molecules . This allows the compound to modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,1-diyl)dipyrrolidin-2-one: This compound has a shorter ethane linker, which may affect its reactivity and applications.
1,1’-(Butane-1,4-diyl)dipyrrolidin-2-one: With a longer butane linker, this compound may exhibit different physical and chemical properties.
1,3-Di(pyridin-2-yl)propane-1,3-dione: This compound contains pyridine rings instead of pyrrolidin-2-one rings, leading to distinct reactivity and applications.
The uniqueness of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) lies in its specific structure, which provides a balance between flexibility and rigidity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
48149-56-0 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2O2/c14-10-4-1-6-12(10)8-3-9-13-7-2-5-11(13)15/h1-9H2 |
InChI-Schlüssel |
DVPLXVQHUAAFOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCN2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


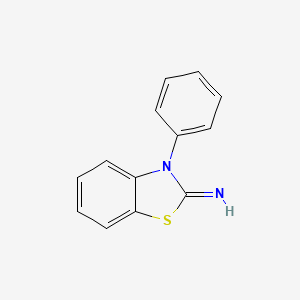
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
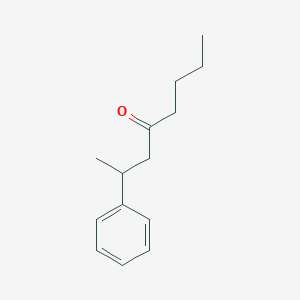
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)
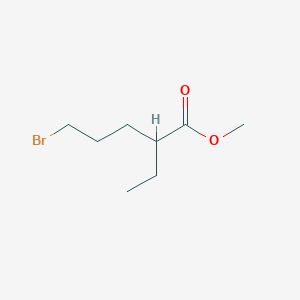

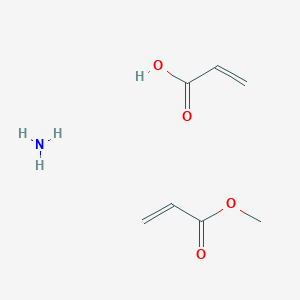
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
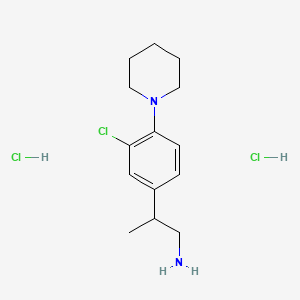

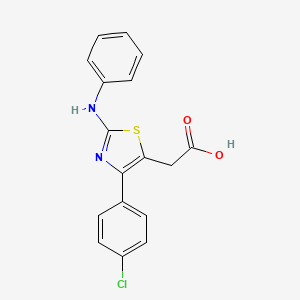
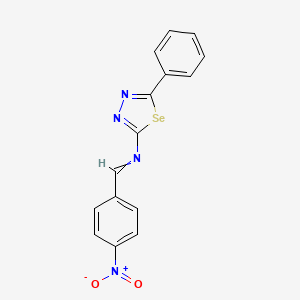
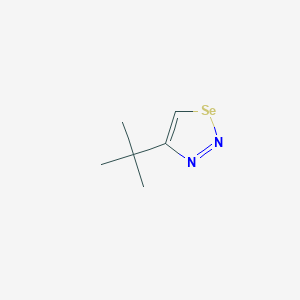
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
